5-Methylpyridazin-3-amine hydrochloride
Description
5-Methylpyridazin-3-amine hydrochloride is a pyridazine derivative featuring a methyl group at the 5-position and an amine group at the 3-position of the heterocyclic ring, with a hydrochloride salt counterion.
Properties
Molecular Formula |
C5H8ClN3 |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
5-methylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-5(6)8-7-3-4;/h2-3H,1H3,(H2,6,8);1H |
InChI Key |
RJLFKVFONLOLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
One common approach to synthesize pyridazine derivatives involves the condensation of appropriate precursors such as cyanoacetone derivatives with hydrazine or hydrazinium salts, followed by cyclization to form the pyridazine ring.
Example from Related Pyrazole Synthesis:
A patent describes the preparation of 3-amino-5-methylpyrazole by reacting sodium cyanoacetone with hydrazinium monohydrochloride in toluene under reflux with water removal. The reaction yields high purity amino-substituted heterocycles, which can be analogously applied to pyridazine systems by adjusting the starting materials and conditions.-
- Reflux in toluene with continuous water removal
- Use of hydrazine hydrate or hydrazinium salts as nucleophiles
- pH adjustment with hydrochloric acid to isolate the hydrochloride salt
- Purification by filtration and distillation or recrystallization
Reduction of Nitro-Substituted Pyridazines
Another route involves the reduction of nitro-substituted methylpyridazines to the corresponding amino derivatives, followed by salt formation.
Synthesis Example:
3-Nitro-5-methylpyridazine can be synthesized via substitution reactions on halogenated pyridazine precursors. Subsequent catalytic hydrogenation or chemical reduction (e.g., using iron/HCl or tin/HCl) converts the nitro group to an amine. The free amine is then treated with hydrochloric acid to form the hydrochloride salt.-
- High selectivity for amino group introduction
- Well-established reduction protocols
- Scalable for industrial production
Direct Amination of 5-Methylpyridazine Derivatives
Direct amination methods using nucleophilic aromatic substitution or transition-metal catalyzed amination can also be employed.
Catalytic Amination:
Palladium-catalyzed amination of halogenated methylpyridazines with ammonia or amine sources under mild conditions can yield 5-methylpyridazin-3-amine. The product is then converted to the hydrochloride salt by treatment with HCl in dioxane or methanol.-
- Pd2(dba)3 or similar Pd catalysts
- Ligands such as XantPhos
- Base like sodium tert-butoxide
- Solvent: toluene or dichloromethane
- Temperature: 70–110 °C
Detailed Preparation Procedure Example
Analytical and Characterization Data
Research Findings and Optimization Notes
- Water Removal: Continuous removal of water during cyclization improves yield and purity by driving equilibrium toward product formation.
- pH Control: Careful pH adjustment during salt formation ensures complete conversion to hydrochloride salt and prevents decomposition.
- Catalyst Selection: For catalytic amination, ligand and catalyst choice significantly affect yield and selectivity.
- Scalability: The described methods are amenable to scale-up with minor modifications, suitable for industrial synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of cyanoacetone + hydrazinium salt | Sodium cyanoacetone, hydrazinium monohydrochloride | Toluene, HCl | Reflux, water removal, pH 3 | High yield, simple workup | Requires careful water removal |
| Reduction of nitro-methylpyridazine | 3-Nitro-5-methylpyridazine | Fe/HCl or catalytic hydrogenation | Ambient to reflux | High selectivity, well-known | Nitro precursor synthesis needed |
| Pd-catalyzed amination | Halogenated 5-methylpyridazine | Pd catalyst, base, amine source | 70–110 °C, inert atmosphere | Mild conditions, versatile | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridazin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Intermediates
5-Methylpyridazin-3-amine hydrochloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various reactions that lead to the formation of biologically active molecules. For instance, it is utilized in the synthesis of drugs targeting the muscarinic acetylcholine receptors, which are crucial for numerous physiological functions, including smooth muscle contraction and neurotransmission .
BACE1 Inhibitors
Recent studies have identified 5-methylpyridazin-3-amine derivatives as potential inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. These compounds demonstrate significant activity in inhibiting BACE1, suggesting their potential as therapeutic agents for treating neurodegenerative diseases . The structure-activity relationship (SAR) studies indicate that modifications to the pyridazine ring can enhance potency and selectivity against BACE1.
Organic Synthesis
5-Methylpyridazin-3-amine hydrochloride is also employed in organic synthesis beyond pharmaceuticals:
Dyes and Pesticides
The compound serves as a precursor in the production of dyes and pesticides. Its reactivity allows it to form various derivatives that can be tailored for specific applications in agriculture and textile industries .
Spices and Flavoring Agents
In addition to its industrial applications, this compound can be used in creating flavoring agents due to its aromatic properties, making it valuable in the food industry .
Case Study 1: Synthesis of Muscarinic Agonists
A study focused on synthesizing muscarinic agonists using 5-methylpyridazin-3-amine hydrochloride as a building block demonstrated its effectiveness in developing compounds with high selectivity for specific muscarinic receptor subtypes. The pharmacological evaluation showed promising results, indicating potential therapeutic uses in treating conditions like overactive bladder .
Case Study 2: BACE1 Inhibitor Development
Research involving the development of BACE1 inhibitors highlighted the role of 5-methylpyridazin-3-amine derivatives in enhancing cognitive function by reducing amyloid-beta production. The study presented data on the pharmacokinetics and efficacy of these compounds in animal models, showcasing their potential for further development into clinical candidates .
Mechanism of Action
The mechanism of action of 5-Methylpyridazin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key properties of 5-Methylpyridazin-3-amine hydrochloride and structurally related compounds derived from the evidence:
Key Differences and Functional Implications
Heterocyclic Core: Pyridazine vs. Pyridine/Pyrimidine: The presence of two adjacent nitrogen atoms in pyridazine (vs. For example, pyridazine derivatives are often explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety . Azetidine vs. Pyrrolidine: Azetidine’s four-membered ring (vs. pyrrolidine’s five-membered ring) introduces strain, which may influence conformational stability and pharmacokinetic properties .
Substituent Effects: Methyl vs. Amidine vs. Amine: Benzimidamide’s amidine group (C=NH₂⁺) offers stronger basicity than primary amines, affecting solubility and ionic interactions .
Synthetic Complexity :
- The dihydrochloride dihydrate compound in requires multi-step synthesis, including coupling of pyrrolo-pyridine and trifluoromethylpyridine moieties, highlighting the challenges in preparing halogenated and fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
